![molecular formula C10H12N4 B2901511 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine CAS No. 900641-54-5](/img/structure/B2901511.png)
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine
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Description
The compound “2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine” is a derivative of the triazolopyridine ring, which is a structural fragment present in a number of drugs . It has been shown to have herbicidal, antifungal, neuroprotective, and antibacterial activity .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various spectroscopic techniques . The compound is a pale yellow solid with a melting point of 188–189 °C .Chemical Reactions Analysis
The reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 takes place under mild basic conditions to afford the corresponding [RhCl(COD)(Tripy)] and [PdCl(allyl)(Tripy)] complexes .Physical And Chemical Properties Analysis
The compound is a pale yellow solid with a melting point of 188–189 °C . Its 1H NMR and 13C NMR spectra have been reported .Mechanism of Action
While the exact mechanism of action for “2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine” is not explicitly mentioned in the search results, it’s worth noting that triazolopyridine derivatives have been found to exhibit various biological activities, including antifungal, neuroprotective, and antibacterial effects .
Future Directions
properties
IUPAC Name |
3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8/h1-2,5,7-8,11H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVONDFAKBDNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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